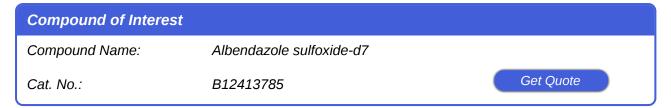


Albendazole Sulfoxide-d7: A Comprehensive Physicochemical Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of **Albendazole sulfoxide-d7**, an isotopic-labeled active metabolite of the broad-spectrum anthelmintic drug, Albendazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Core Physicochemical Properties

Albendazole sulfoxide-d7 is the deuterated form of Albendazole sulfoxide, the primary active metabolite responsible for the therapeutic effects of Albendazole. The incorporation of seven deuterium atoms on the propyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from the endogenous metabolite.

Table 1: General and Computed Physicochemical Properties of Albendazole Sulfoxide-d7



Property	Value	Source	
IUPAC Name	methyl N-[6-(1,1,2,2,3,3,3- heptadeuteriopropylsulfinyl)-1 H-benzimidazol-2-yl]carbamate	[1][2][3]	
Molecular Formula	C12H8D7N3O3S	12H8D7N3O3S [2][4]	
Molecular Weight	288.37 g/mol	[4][5]	
CAS Number	2469575-37-7	[4]	
Alternate CAS Number	54029-12-8 (Unlabeled)	[4]	
Synonyms	Albendazole Oxide-d7, Ricobendazole-d7, RS-8852- d7, Albendazole Impurity B (EP)-d7	[1][3][4][5]	
XLogP3	1.4	[3]	
Topological Polar Surface Area	103 Ų	[3]	
Heavy Atom Count	20	[3]	

Table 2: Experimental and Predicted Physicochemical Data



Property	Value	Notes	Source
Melting Point	>180°C (decomposition)	Experimental data for Albendazole sulfoxide-d7.	[6]
Solubility	Slightly soluble in DMSO and Methanol.	Qualitative data for Albendazole sulfoxide-d7.	[6]
pKa (Strongest Acidic)	9.26	Predicted for non- deuterated Albendazole sulfoxide.	[7]
pKa (Strongest Basic)	3.58	Predicted for non- deuterated Albendazole sulfoxide.	[7]
Water Solubility	0.901 mg/mL	Predicted for non- deuterated Albendazole sulfoxide.	[7]
Stability	Store at 2-8°C in a refrigerator for long-term stability.	General recommendation for solid form.	[4]

Note: Some experimental values, particularly for pKa and specific solubility, are for the non-deuterated Albendazole sulfoxide and should be considered as close approximations for the d7 analogue. Isotopic labeling with deuterium is generally not expected to significantly alter these physicochemical properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of **Albendazole sulfoxide-d7** are not readily available in the public domain. However, standard pharmaceutical methodologies can be applied. The following sections outline generalized protocols that are suitable for the characterization of this compound.

Melting Point Determination



The melting point of **Albendazole sulfoxide-d7** can be determined using a capillary melting point apparatus.[8][9]

Protocol:

- A small, dry sample of Albendazole sulfoxide-d7 is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10]
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate of approximately 10-20°C per minute initially.
- Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[10]
- The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the
 completion of melting. The range between these two temperatures is reported as the melting
 range. Given that the compound decomposes, the temperature at which decomposition is
 observed should be noted.

Solubility Determination

The "shake-flask" method is a conventional technique to determine the equilibrium solubility of a compound in various solvents.[11]

Protocol:

- An excess amount of solid Albendazole sulfoxide-d7 is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO, methanol) in a sealed container.
- The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is filtered to remove the undissolved solid.



The concentration of Albendazole sulfoxide-d7 in the clear filtrate is then quantified using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.[1][13]

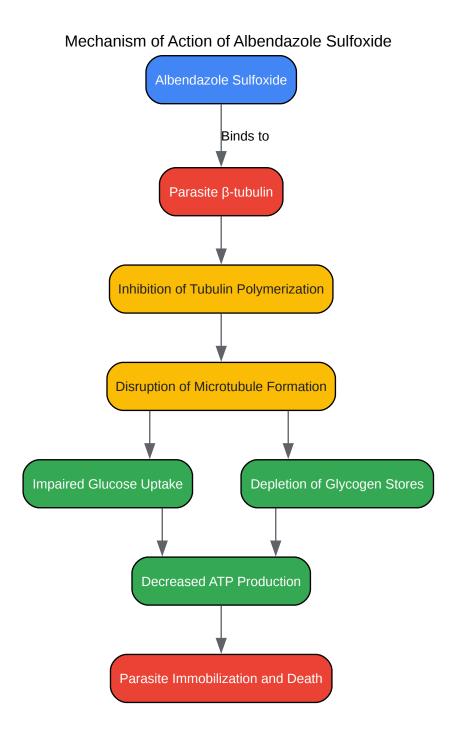
Protocol:

- A precise amount of Albendazole sulfoxide-d7 is dissolved in a suitable solvent, which may
 be a co-solvent system if aqueous solubility is low.
- The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is recorded after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value(s) are determined from the inflection point(s) of the titration curve.

Visualizations Mechanism of Action

Albendazole sulfoxide exerts its anthelmintic effect primarily by targeting the protein β -tubulin in parasitic worms. This interaction disrupts the formation of microtubules, which are essential for various cellular functions.[14][15][16]





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Caption: Logical flow of Albendazole Sulfoxide's mechanism of action.



Experimental Workflow for Bioanalysis

The quantification of **Albendazole sulfoxide-d7** in biological matrices is crucial for pharmacokinetic studies. A typical workflow involves sample preparation followed by analysis using LC-MS/MS.[17][18]



Sample Preparation Plasma Sample Collection Addition of Internal Standard (e.g., Albendazole sulfoxide-d7) Solid Phase Extraction (SPE) Elution Evaporation and Reconstitution LC-MS/M\$ Analysis Injection into HPLC System Chromatographic Separation (e.g., C18 column)

Bioanalytical Workflow for Albendazole Sulfoxide-d7

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Mass Spectrometric Detection (Triple Quadrupole)

Quantification

Caption: A standard workflow for the bioanalysis of **Albendazole Sulfoxide-d7**.



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